molecular formula C22H26ClN3O4S B2564847 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride CAS No. 1215599-24-8

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride

Cat. No. B2564847
CAS RN: 1215599-24-8
M. Wt: 463.98
InChI Key: RSWCVRIKPFQUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O4S and its molecular weight is 463.98. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in a hydrochloric acid solution. These compounds, related to the chemical structure , exhibit high inhibition efficiencies and stability, offering protection by adsorbing onto metal surfaces through both physical and chemical means. Theoretical studies using density functional theory (DFT) methods support these findings, illustrating the potential of these compounds in corrosion protection applications (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Research into benzothiazole derivatives also extends into pharmacology, where they have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For example, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have shown promising results as antimicrobial and anti-inflammatory agents (Kendre et al., 2015). Another study focused on the synthesis of benzothiazole β-lactam conjugates, which were evaluated for their antimicrobial activities and potential as medicines based on their moderate activity against bacterial strains and antimalarial data (Alborz et al., 2018).

Synthesis of Structurally Diverse Compounds

Benzothiazole and its derivatives serve as key starting materials or intermediates in the synthesis of a wide range of structurally diverse compounds. These include efforts to generate libraries of compounds for various applications, such as corrosion inhibition, antimicrobial agents, and potential drug candidates. The versatility of these compounds in chemical synthesis underscores their importance in scientific research and potential industrial applications (Roman, 2013).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S.ClH/c1-24(2)9-6-10-25(21(26)15-29-16-7-4-3-5-8-16)22-23-17-13-18-19(14-20(17)30-22)28-12-11-27-18;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWCVRIKPFQUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride

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